molecular formula C4H10BF3KN B1396131 Potassium trifluoro((isopropylamino)methyl)borate CAS No. 1705578-42-2

Potassium trifluoro((isopropylamino)methyl)borate

Cat. No.: B1396131
CAS No.: 1705578-42-2
M. Wt: 179.04 g/mol
InChI Key: PNRGJISTIGBEQE-UHFFFAOYSA-N
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Description

Potassium trifluoro((isopropylamino)methyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro((isopropylamino)methyl)borate typically involves the reaction of isopropylamine with a boron-containing precursor under controlled conditions. The process often includes the use of trifluoroborate salts, which react with the amine to form the desired product. The reaction conditions usually require an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((isopropylamino)methyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or esters, while reduction reactions can produce different organoboron derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro((isopropylamino)methyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to undergo a variety of chemical reactions under mild conditions makes it a valuable reagent in both academic and industrial settings .

Properties

IUPAC Name

potassium;trifluoro-[(propan-2-ylamino)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BF3N.K/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRGJISTIGBEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-42-2
Record name Borate(1-), trifluoro[[(1-methylethyl)amino]methyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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